molecular formula C14H20BFO3 B6302284 2-(4-Fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2649471-83-8

2-(4-Fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6302284
CAS No.: 2649471-83-8
M. Wt: 266.12 g/mol
InChI Key: OGMADCBCKYEBEG-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic acid derivative, given the presence of the “dioxaborolane” group in its name . Boronic acids are known for their role in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring substituted with fluoro, methoxy, and methyl groups, attached to a dioxaborolane ring . The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

As a boronic acid derivative, this compound would likely participate in Suzuki coupling reactions . It may also undergo reactions typical of aryl halides or ethers, depending on the specific conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typical properties to consider would include melting point, boiling point, density, and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Boronic acids and their derivatives are often used as intermediates in organic synthesis, particularly in Suzuki coupling reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research into this compound would likely involve exploring its potential uses in organic synthesis or other applications. This could include investigating its reactivity under various conditions, or its potential as a building block for more complex molecules .

Properties

IUPAC Name

2-(4-fluoro-2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-11(16)8-7-10(12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMADCBCKYEBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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